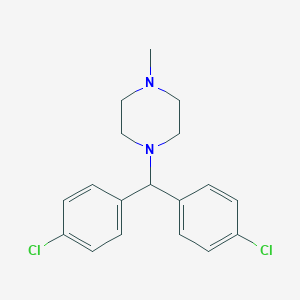
1-(Bis(4-clorofenil)metil)-4-metilpiperazina
Descripción general
Descripción
CAY10704 is a potent inhibitor of hepatitis C virus (HCV) infection (EC50 = 17 nM) that displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells (CC50 = 21.3 µM). It displays good pharmacokinetics in mice when delivered intraperitoneally, with preferential liver distribution without significant hepatotoxicity. CAY10704 is selective for HCV over dengue virus (EC50 = 4.62 µM).
Aplicaciones Científicas De Investigación
Investigación antidepresiva
CAY10704: ha sido evaluado por su potencial como un Inhibidor Selectivo de la Recaptación de Serotonina (ISRS), que es una clase de fármacos que se utilizan típicamente en el tratamiento de la depresión . La estructura y actividad del compuesto se han comparado con otros antidepresivos como la sertralina, y ha mostrado resultados prometedores en estudios in vitro para la inhibición de la recaptación de serotonina.
Agente antituberculoso (TB)
Las características farmacofóricas de CAY10704 se asemejan a las del agente anti-TB BM212. Esta similitud ha llevado a la exploración de CAY10704 como un posible compuesto anti-TB. El cribado virtual y las simulaciones de acoplamiento han indicado que CAY10704 podría ser selectivo hacia la proteína transportadora de recaptación de serotonina, lo cual es significativo en el contexto del tratamiento de la TB .
Inhibición del virus de la hepatitis C (VHC)
CAY10704: ha sido identificado como un potente inhibidor del virus de la hepatitis C. Ha mostrado baja citotoxicidad en células de hepatoma humana infectadas por virus y buena farmacocinética en ratones, con distribución hepática preferencial y sin hepatotoxicidad significativa. Esto lo convierte en un candidato para futuras investigaciones en terapias antivirales, específicamente dirigidas al VHC .
Desarrollo de fármacos para el sistema nervioso central (SNC)
La interacción del compuesto con los receptores del SNC se ha estudiado a través del cribado virtual basado en la forma, lo que ha dado como resultado la identificación de varios fármacos del SNC con puntajes de Tanimoto apreciables. Esto sugiere que CAY10704 podría ser un andamiaje valioso para el desarrollo de nuevos fármacos del SNC .
Estudios farmacocinéticos
CAY10704: ha mostrado propiedades farmacocinéticas favorables en modelos animales. Su capacidad de ser administrado por vía intraperitoneal y lograr una distribución hepática preferencial es particularmente notable para el desarrollo de fármacos con acción hepática dirigida .
Perfil de selectividad
La investigación también se ha centrado en la selectividad de CAY10704 para el VHC sobre otros virus, como el virus del dengue. Este perfil de selectividad es crucial para el desarrollo de terapias antivirales dirigidas y para comprender el potencial antiviral más amplio del compuesto .
Síntesis y diseño químico
CAY10704: sirve como compuesto de referencia en la síntesis de nuevas entidades químicas. Su estructura se ha utilizado para diseñar y sintetizar análogos con posibles aplicaciones terapéuticas, aprovechando sus características farmacofóricas .
Cribado y optimización de fármacos
Por último, CAY10704 se utiliza en procesos de cribado de fármacos para identificar y optimizar compuestos con propiedades similares. Su papel en el descubrimiento y caracterización de nuevos candidatos a fármacos es un área de investigación en curso, particularmente en el campo de las enfermedades infecciosas .
Mecanismo De Acción
Target of Action
CAY10704 is a potent inhibitor of the Hepatitis C Virus (HCV) . The primary target of this compound is the HCV infection, which is a significant cause of liver disease worldwide .
Mode of Action
It is known to inhibit hcv infection effectively . The compound interacts with the virus, preventing it from replicating and spreading within the host organism .
Biochemical Pathways
It is clear that the compound interferes with the virus’s ability to replicate, thereby disrupting its life cycle .
Pharmacokinetics
CAY10704 displays good pharmacokinetics when delivered intraperitoneally in mice . It has preferential liver distribution, which is beneficial given that HCV primarily affects the liver . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability and effectiveness against HCV .
Result of Action
The primary result of CAY10704’s action is the inhibition of HCV infection . It displays low cytotoxicity of virally-infected human hepatoma Huh7.5.1 cells , indicating that it can effectively combat the virus without causing significant harm to the host cells .
Action Environment
The action of CAY10704 can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of HCV present . Additionally, individual patient factors, such as overall health, liver function, and presence of other diseases, can also impact the compound’s efficacy .
Propiedades
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVBDRHJUMBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


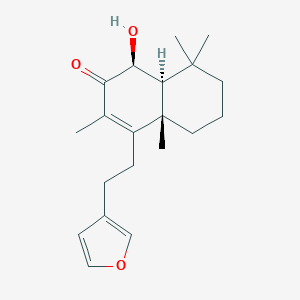
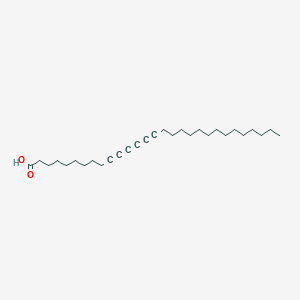
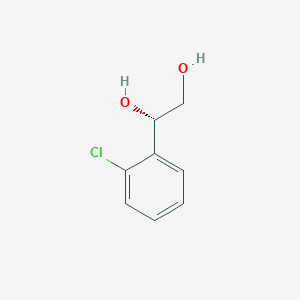
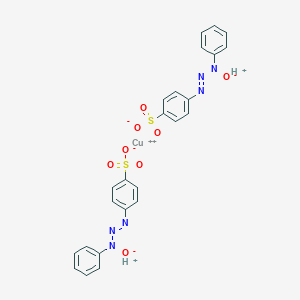
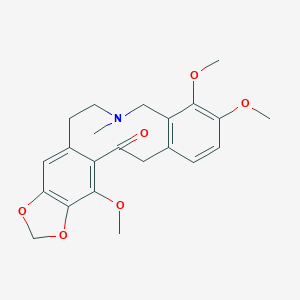
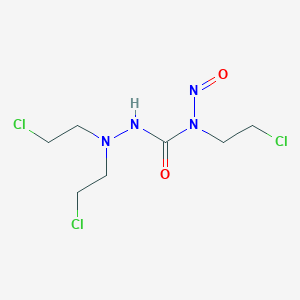
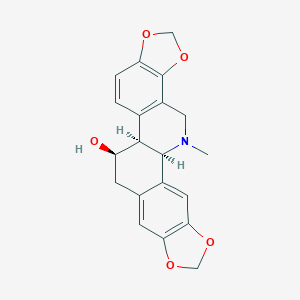
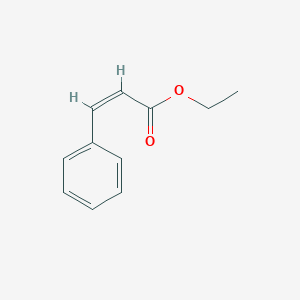

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
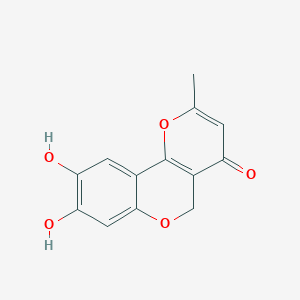

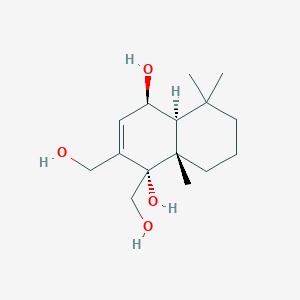
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
